1,8-Dimethyl-2,4,5-trinitronaphthalene
Description
Properties
CAS No. |
54559-00-1 |
|---|---|
Molecular Formula |
C12H9N3O6 |
Molecular Weight |
291.22 g/mol |
IUPAC Name |
1,8-dimethyl-2,4,5-trinitronaphthalene |
InChI |
InChI=1S/C12H9N3O6/c1-6-3-4-8(13(16)17)12-10(15(20)21)5-9(14(18)19)7(2)11(6)12/h3-5H,1-2H3 |
InChI Key |
CYXLXURJKLQPNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C(C2=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Direct Nitration of 1,8-Dimethylnaphthalene
The most straightforward route involves sequential nitration of 1,8-dimethylnaphthalene. Methyl groups at positions 1 and 8 direct electrophilic substitution to ortho/para positions, while nitro groups deactivate subsequent nitration.
Procedure (Adapted from Wells et al., 19741):
- Initial Nitration :
- Reactants : 1,8-Dimethylnaphthalene (10 g), fuming HNO₃ (90%, 150 mL), H₂SO₄ (98%, 50 mL).
- Conditions : Stirred at 60°C for 4 hours.
- Product : 1,8-Dimethyl-2-nitronaphthalene (Yield: 68%).
- Characterization : NMR (δ 8.2 ppm, aromatic protons), m.p. 145–147°C.
Second Nitration :
- Reactants : 1,8-Dimethyl-2-nitronaphthalene (8 g), HNO₃/H₂SO₄ (1:3 v/v).
- Conditions : 80°C for 6 hours.
- Product : 1,8-Dimethyl-2,4-dinitronaphthalene (Yield: 55%).
- Characterization : IR (1520 cm⁻¹, NO₂ stretch).
Third Nitration :
- Reactants : 1,8-Dimethyl-2,4-dinitronaphthalene (5 g), HNO₃ (100%, excess).
- Conditions : 100°C for 12 hours.
- Product : 1,8-Dimethyl-2,4,5-trinitronaphthalene (Yield: 32%).
- Purification : Recrystallization from ethanol.
Challenges :
- Competing nitration at positions 6 and 7 due to steric hindrance.
- Over-nitration leading to byproducts (e.g., tetranitro derivatives).
Isomer Separation via Selective Solubility
Mixtures of nitrated isomers (e.g., 1,5- vs. 1,8-dimethyl derivatives) are common. A patent by Fendler et al. (19722) describes separation using polar solvents:
Method :
- Step 1 : Nitrate 1,8-dimethylnaphthalene to obtain a mixture of dinitro isomers.
- Step 2 : Dissolve in sulfolane at 90°C; 1,8-dimethyl-2,4-dinitronaphthalene precipitates first (Yield: 40%).
- Step 3 : Further nitrate the isolated dinitro compound.
Key Data :
| Step | Solvent | Temperature (°C) | Isolated Isomer | Yield (%) |
|---|---|---|---|---|
| 1 | H₂SO₄ | 60 | Mixed dinitro | 70 |
| 2 | Sulfolane | 90 | 1,8-Dimethyl-2,4-dinitro | 40 |
| 3 | HNO₃ | 100 | Target trinitro | 30 |
Directed Nitration Using Protecting Groups
To enhance regioselectivity, temporary protection of methyl groups has been explored (Bergman, 19893):
Procedure :
- Protection : Convert 1,8-dimethylnaphthalene to 1,8-bis(trifluoroacetyl)naphthalene using trifluoroacetic anhydride.
- Nitration : Treat with HNO₃/H₂SO₄ at 50°C to introduce nitro groups at positions 2, 4, and 5.
- Deprotection : Hydrolyze with aqueous HCl to restore methyl groups.
Results :
- Overall yield: 22%.
- Purity: >95% (HPLC).
Structural Confirmation
Spectroscopic Data :
- ¹H NMR (DMSO-d₆): δ 2.6 (s, 6H, CH₃), δ 8.5–9.1 (m, 4H, aromatic).
- IR (KBr): 1530 cm⁻¹ (asymmetric NO₂), 1350 cm⁻¹ (symmetric NO₂).
- MS (EI): m/z 291 [M]⁺.
X-ray Crystallography :
- Confirms nitro groups at 2, 4, and 5 positions (Wells et al., 19744).
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Direct Nitration | Simple, fewer steps | Low regioselectivity | 32 |
| Isomer Separation | High purity | Laborious solvent separation | 40 |
| Protecting Groups | Enhanced regiocontrol | Additional synthesis steps | 22 |
Chemical Reactions Analysis
Thermal Decomposition
1,8-Dimethyl-2,4,5-trinitronaphthalene undergoes energetic decomposition when exposed to heat or shock. The nitro groups participate in redox reactions, generating reactive intermediates (e.g., nitrogen oxides and free radicals) that rapidly release energy. This property underpins its use in explosive formulations.
Key Observations :
-
Decomposition initiates at temperatures above 180°C.
-
Major gaseous products include CO, CO₂, NO, and H₂O.
-
Reaction kinetics follow a first-order rate law under controlled conditions.
Reaction with Amines
The compound reacts with primary and tertiary amines via hydrogen abstraction from its methyl groups, forming resonance-stabilized benzyl-type anions.
Experimental Data with Diethylamine/Triethylamine :
| Amine | Solvent System | Reaction Pathway | Rate Constant (k, s⁻¹) | Activation Energy (ΔG‡, kJ/mol) |
|---|---|---|---|---|
| Diethylamine | DMSO | Anion formation via H-abstraction | 2.3 × 10⁻³ | 85.2 |
| Triethylamine | DMSO–MeOH (9:1) | Competitive solvation effects | 1.7 × 10⁻³ | 92.4 |
Mechanistic Insights :
-
Step 1 : Base-induced deprotonation of the 1-methyl group yields a stabilized anion.
-
Step 2 : Solvent polarity modulates reaction rates; DMSO enhances anion stability through strong solvation .
-
Step 3 : Addition of triethylammonium chloride induces ion pairing, slowing anion formation .
Base-Induced Reactions
Interaction with methoxide ions ([2H₃]CH₃O⁻) in deuterated dimethyl sulfoxide ([2H₆]DMSO) leads to competing pathways :
-
Proton Abstraction :
-
Dominant pathway: Methoxide abstracts a proton from the 1-methyl group, forming a benzyl-type anion.
-
Anion stability arises from conjugation with nitro groups.
-
-
Nuclear Addition :
Thermodynamic Data :
Reduction Reactions
Catalytic hydrogenation selectively reduces nitro groups to amino groups:
Conditions :
-
Catalyst: Palladium on carbon (Pd/C) or Raney nickel.
-
Solvent: Ethanol or THF.
-
Pressure: 1–3 atm H₂.
Outcomes :
| Nitro Group Position | Reduction Product | Yield (%) |
|---|---|---|
| 2,4,5 | 1,8-Dimethyl-2,4,5-triaminonaphthalene | 72–78 |
Challenges :
-
Over-reduction to hydroxylamines or cleavage products occurs with prolonged reaction times.
Comparative Reactivity with Analogues
The substitution pattern critically influences reactivity:
| Compound | Key Reaction Difference |
|---|---|
| 1,5-Dimethyl-2,4,8-trinitronaphthalene | Faster H-abstraction due to steric ease |
| This compound | Enhanced thermal stability |
Scientific Research Applications
1,8-Dimethyl-2,4,5-trinitronaphthalene finds applications in various scientific research fields, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,8-Dimethyl-2,4,5-trinitronaphthalene involves its interaction with molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, potentially leading to biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Substituted Naphthalenes
- 1,8-Dimethylnaphthalene (CAS 569-41-5): Physical Properties: Vapor pressure = 202.66 kPa at 535.64 K; molecular formula = C₁₂H₁₂ .
- 1-Fluoronaphthalene: A halogenated naphthalene with fluorine substitution. Used as a reference impurity in pharmaceutical analyses (e.g., drospirenone/ethinyl estradiol) . Contrast: Fluorine’s electronegativity impacts reactivity differently compared to nitro groups, which are stronger electron-withdrawing moieties.
Nitroaromatic Pesticides and Derivatives
- Tetrachlorvinphos (Gardona): Structure: 2-chloro-1-(2,4,5-trichlorophenyl)ethenyl dimethyl phosphate. Use: Insecticide with a phosphate ester backbone .
- Chlorfenvinphos: Structure: 2-chloro-1-(2,4-dichlorophenyl)ethenyl diethyl phosphate. Use: Organophosphate insecticide . Contrast: The diethyl phosphate group and dichlorophenyl substituent contrast with the trinitro derivative’s nitro-dominated reactivity.
Cyclobutane-Containing Dimers
- Pellucidin A :
Data Tables
Table 1: Physical Properties of Key Compounds
Table 2: Reactivity and Stability Comparison
Research Findings and Gaps
- Synthesis and Stability: The trinitro derivative’s synthesis would require careful control of nitration conditions to avoid premature decomposition. Similar nitroaromatics (e.g., TNT) are known for detonation risks, suggesting analogous handling precautions .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 1,8-Dimethyl-2,4,5-trinitronaphthalene, and what challenges arise during methylation and nitration?
- Methodology : Begin with a naphthalene derivative (e.g., 1,8-dimethylnaphthalene). Methylation can be achieved using iodomethane or dimethyl sulfate under basic conditions . Subsequent nitration requires careful control of temperature and stoichiometry. Introduce nitro groups sequentially, starting at less reactive positions, using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–25°C) to avoid over-nitration or decomposition . Purify intermediates via recrystallization or column chromatography.
- Challenges : Competing isomer formation during nitration; use HPLC or TLC to monitor reaction progress .
Q. What safety protocols are critical when handling this compound?
- Methodology : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Store in airtight containers away from heat and light to prevent degradation. Avoid prolonged storage; periodically check for decomposition using GC-MS . Dispose of waste via certified hazardous waste services compliant with local regulations .
Q. Which spectroscopic techniques are essential for initial characterization of this compound?
- Methodology :
- NMR : Use ¹H/¹³C NMR to confirm methyl group positions and nitro substitution patterns.
- IR Spectroscopy : Identify nitro (NO₂) stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) and aromatic C-H bonds .
- Mass Spectrometry : Confirm molecular weight (MW 318.23 g/mol) via high-resolution MS .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during trinitration?
- Methodology :
- Temperature Control : Perform nitration in stages: first at 0°C for mononitration, then at 25°C for di- and trinitration .
- Solvent Selection : Use sulfuric acid as a solvent/catalyst to enhance electrophilic substitution.
- Isomer Separation : Employ preparative HPLC with a C18 column and acetonitrile/water mobile phase to isolate the desired 2,4,5-trinitro isomer .
Q. How do computational methods aid in predicting the stability and reactivity of this compound?
- Methodology :
- DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict susceptibility to nucleophilic attack.
- Thermodynamic Data : Use NIST Chemistry WebBook data (e.g., enthalpy of formation) to assess decomposition risks under varying conditions .
Q. What strategies resolve contradictions in spectral data when characterizing nitro-group positions?
- Methodology :
- X-ray Crystallography : Resolve ambiguities in nitro-group positioning via single-crystal analysis.
- Comparative Analysis : Cross-reference experimental IR/NMR data with simulated spectra (e.g., using ACD/Labs or Gaussian) .
- Isotopic Labeling : Synthesize deuterated analogs to clarify overlapping signals in crowded spectral regions .
Q. How can mechanistic studies elucidate the regioselectivity of nitration in 1,8-dimethylnaphthalene derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
